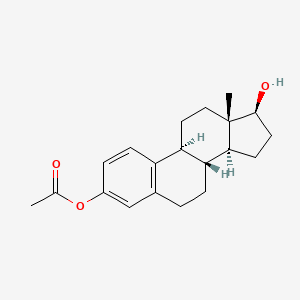

Estradiol acetate

Beschreibung

This compound is a pro-drug ester of [DB00783], a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone. As a pro-drug of estradiol, this compound therefore has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. [DB00783] is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects. Esterification of estradiol aims to improves absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity. Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol. Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen. this compound is commercially available as Femring, a vaginal ring used for the treatment of moderate to severe vasomotor symptoms and vulvovaginal atrophy due to menopause. The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle. However, after menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. Because of the difference in potency between estradiol and estrone, menopause (and a change in primary hormone from estradiol to estrone) is associated with a number of symptoms associated with this reduction in potency and in estrogenic effects. These include hot flashes, vaginal dryness, mood changes, irregular menses, chills, and sleeping problems. Administration of synthetic and bioidentical forms of estrogen, such as this compound, has shown to improve these menopausal symptoms.

This compound is the acetate salt form of estradiol, the most potent, naturally produced estrogen. This compound diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.

See also: Estradiol (has active moiety).

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXBMXJMKMWVRG-SLHNCBLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045867 |

Source

|

| Record name | Estradiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-41-4 |

Source

|

| Record name | Estradiol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estradiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-1,3,5(10)-estratrien-17Ã?-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R97F5H93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Achieving High Purity: A Technical Guide to the Recrystallization of Estradiol Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the purification of estradiol acetate to high purity levels through recrystallization. The methodologies outlined below are synthesized from established principles of steroid chemistry and general recrystallization techniques, offering a robust framework for obtaining a product suitable for pharmaceutical research and development.

Introduction

This compound, the 3-acetate ester of estradiol, is a synthetic estrogen widely used in hormone therapy.[1] Achieving high purity of this active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Recrystallization is a fundamental purification technique that leverages differences in solubility between the compound of interest and its impurities in a given solvent or solvent system.[2] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving the impure this compound in a hot solvent and allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[2][3]

Solvent System Selection

The choice of solvent is paramount for a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

-

High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound at or near its boiling point.[4][5]

-

Low solubility at low temperatures: this compound should be sparingly soluble or insoluble in the solvent at room temperature or below to maximize crystal recovery.[2][4][5]

-

Appropriate boiling point: The boiling point of the solvent should be low enough to be easily removed from the crystals but not so low that it evaporates too quickly during filtration.

-

Inertness: The solvent should not react with this compound.

-

Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration.[3]

Based on the ester functional group in this compound and common practices for steroid purification, several solvent systems can be considered.[6] A single solvent or a binary (two-component) solvent system is often employed.

Table 1: Potential Solvent Systems for this compound Recrystallization

| Solvent System | Rationale |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, including steroids. The addition of water as an anti-solvent can effectively reduce the solubility of this compound upon cooling, inducing crystallization. Studies on estradiol have shown ethanol to be a suitable recrystallization solvent.[7][8] |

| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for esters due to similar polarity.[6] Hexane acts as an anti-solvent, and this combination is commonly used for the recrystallization of steroids.[4][5][9] |

| Acetone/Hexane | Acetone is another effective solvent for many organic compounds. Similar to the ethyl acetate/hexane system, hexane is used to decrease the solubility upon cooling.[6] |

| Methanol | Methanol has been used in the recrystallization of related estradiol compounds and can be a viable single-solvent option.[7][8] |

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the recrystallization of this compound using a binary solvent system, such as ethyl acetate/hexane. The principles can be adapted for other solvent systems.

3.1. Dissolution

-

Place the impure this compound in an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., ethyl acetate) to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the this compound completely dissolves.[2][3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3]

3.2. Decolorization (Optional)

If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. After adding the activated carbon, the solution should be boiled for a few minutes.[10]

3.3. Hot Filtration (if decolorizing agent was used)

If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization. This is achieved through hot gravity filtration using a fluted filter paper.[10]

3.4. Crystallization

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4] Covering the flask will prevent contamination and slow down evaporation.[10]

-

If using a binary solvent system, the anti-solvent (e.g., hexane) can be added slowly to the hot solution until turbidity (cloudiness) appears, and then a small amount of the primary solvent is added to redissolve the precipitate before cooling.[6][9]

-

Once the solution has reached room temperature and crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield of crystals.[4][11]

3.5. Isolation and Washing of Crystals

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]

-

Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining mother liquor containing impurities.[4]

-

Continue to draw air through the crystals on the filter for a few minutes to help them dry.

3.6. Drying

Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum desiccator can be used.

Table 2: Illustrative Quantitative Data for this compound Recrystallization

| Parameter | Value | Notes |

| Starting Material Purity (HPLC) | ~95% | Purity can vary depending on the synthetic route. |

| Solvent System | Ethyl Acetate / Hexane | A common and effective system for steroids.[4][5] |

| Solvent Ratio (approx.) | 1:3 (Ethyl Acetate:Hexane) | This ratio will need to be determined empirically. |

| Dissolution Temperature | ~77 °C (Boiling point of Ethyl Acetate) | The solution should be heated to the boiling point of the primary solvent. |

| Cooling Protocol | Slow cool to RT, then 0-5 °C (ice bath) | Slow cooling promotes the formation of purer crystals.[2][4] |

| Final Product Purity (HPLC) | >99.5% | The final purity should be confirmed by analytical methods such as HPLC. |

| Yield | 80-90% | Yield will depend on the initial purity and the precise execution of the protocol. Some loss of product in the mother liquor is unavoidable. |

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the recrystallization of this compound.

Caption: General workflow for the recrystallization of this compound.

Caption: Logical flow for selecting an appropriate recrystallization solvent.

Conclusion

The recrystallization protocol detailed in this guide provides a robust method for achieving high-purity this compound. The success of this technique is highly dependent on the careful selection of a suitable solvent system and the meticulous execution of the experimental procedure, particularly the slow cooling step to ensure the formation of well-defined, pure crystals. The final purity of the product should always be verified using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol acetate, a synthetic ester of the natural estrogen 17β-estradiol, is a crucial active pharmaceutical ingredient (API) in hormone replacement therapy and other gynecological treatments.[1] Its enhanced lipophilicity and stability compared to estradiol make it a preferred choice in various pharmaceutical formulations.[2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound powder. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, manufacturing, and quality control of this compound-containing products. This document details the physicochemical characteristics, stability profile under various stress conditions, and the underlying signaling pathways of its active metabolite, estradiol.

Chemical and Physical Properties of this compound Powder

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development, analytical method development, and ensuring product quality. The following table summarizes the key chemical and physical properties of this compound powder.

| Property | Value | References |

| Chemical Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | [1] |

| Molecular Formula | C₂₀H₂₆O₃ | [1] |

| Molecular Weight | 314.4 g/mol | [3] |

| CAS Number | 4245-41-4 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approximately 210 °C | [4] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate, Methanol, and DMSO. Limited solubility in water. | [2][4] |

| Storage | -20°C Freezer, Under inert atmosphere | [4] |

Stability of this compound Powder

The stability of an API is a critical quality attribute that can impact the safety and efficacy of the final drug product. This section discusses the stability of this compound powder under various stress conditions.

Hydrolytic Stability

This compound, being an ester, is susceptible to hydrolysis, which would yield estradiol and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. In acidic or alkaline conditions, the hydrolysis of the ester bond can be accelerated.

Oxidative Stability

The phenolic ring of the estradiol moiety in this compound is susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of various degradation products, potentially altering the biological activity and safety profile of the drug.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. It is crucial to protect the powder from light during storage and handling to prevent the formation of photolytic degradation products.

Thermal Stability

This compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, exposure to elevated temperatures can lead to thermal degradation. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful techniques to evaluate its thermal behavior. Studies on the thermal degradation of estradiol have shown that decomposition starts at temperatures above 190°C.[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability of this compound powder. This section provides methodologies for a stability-indicating HPLC method and forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound and its degradation products.

Materials and Reagents:

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Ortho-phosphoric acid (OPA) or other suitable buffer components

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 100 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% OPA in water, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 90:10 v/v).[6]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm[6]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 26°C)[6]

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Reference Standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the method.

-

Sample Solution (for assay of bulk powder): Prepare a solution of the this compound powder in the same manner as the standard solution.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from degradation products in forced degradation samples.

-

Linearity: Assessed over a range of concentrations (e.g., 2-10 µg/mL).[6]

-

Accuracy: Determined by recovery studies of spiked placebo samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH).

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[7][8]

General Procedure: For each stress condition, a solution of this compound (e.g., 1 mg/mL) is prepared. A solid sample of the powder should also be subjected to thermal and photolytic stress.

1. Acid Hydrolysis:

-

Treat the this compound solution with 0.1N HCl.[6]

-

Heat the solution (e.g., at 70°C) for a specified period (e.g., 1 hour).[6]

-

Neutralize the solution before analysis.

-

Analyze by the stability-indicating HPLC method.

2. Alkaline Hydrolysis:

-

Treat the this compound solution with 0.1N NaOH.[6]

-

Heat the solution (e.g., at 70°C) for a specified period (e.g., 1-2 hours).[6]

-

Neutralize the solution before analysis.

-

Analyze by the stability-indicating HPLC method.

3. Oxidative Degradation:

-

Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[9]

-

Keep the solution at room temperature or elevated temperature for a specified duration.

-

Analyze by the stability-indicating HPLC method.

4. Thermal Degradation:

-

Expose the solid this compound powder to dry heat (e.g., 105°C) for a specified period (e.g., 6 hours).

-

Prepare a solution of the heat-treated powder and analyze by the stability-indicating HPLC method.

5. Photolytic Degradation:

-

Expose the this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

A sample protected from light should be used as a control.

-

Prepare a solution of the exposed powder and analyze by the stability-indicating HPLC method.

Estradiol Signaling Pathways

This compound is a prodrug that is rapidly hydrolyzed to estradiol in the body.[1] Estradiol exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The binding of estradiol to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estradiol to ERs located in the cytoplasm or nucleus.[6] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.[6]

Non-Genomic Signaling Pathway

Estradiol can also elicit rapid cellular responses through non-genomic pathways that do not directly involve gene transcription. These pathways are often initiated by a subpopulation of ERs located at the cell membrane.[6] Activation of these membrane-bound ERs can trigger various intracellular signaling cascades, including the activation of protein kinases such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K). These rapid signaling events can influence a variety of cellular functions and can also indirectly affect gene expression.

Caption: Overview of Estrogen Signaling Pathways.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability of this compound powder. The presented data and experimental protocols are intended to serve as a valuable resource for professionals in the pharmaceutical industry. A comprehensive understanding of these characteristics is paramount for the development of safe, effective, and stable drug products containing this compound. Further research into the specific degradation kinetics and the identification of degradation products under various stress conditions will continue to enhance our knowledge and support the development of robust formulations.

References

- 1. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ecommons.roseman.edu [ecommons.roseman.edu]

- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. mdpi.com [mdpi.com]

- 5. bepls.com [bepls.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Estradiol Acetate's Mechanism of Action as an Estradiol Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the most potent endogenous human estrogen, is critical in numerous physiological processes and is a cornerstone of hormone replacement therapy (HRT) for managing menopausal symptoms like hot flashes and preventing osteoporosis.[1] However, native 17β-estradiol (E2) exhibits poor oral bioavailability (around 5%) due to extensive first-pass metabolism in the gut and liver, where it is rapidly converted to the less potent estrone.[2][3] To overcome this limitation, prodrug strategies, such as esterification, are employed.

Estradiol acetate (EA) is a synthetic ester and prodrug of estradiol.[4] By temporarily masking the hydroxyl group at the C3 or C17β position, esterification improves the molecule's lipophilicity and resistance to initial metabolic degradation. Once absorbed, the acetate group is rapidly cleaved by ubiquitous esterase enzymes, releasing the active estradiol molecule into systemic circulation.[4][5] This guide provides a detailed examination of the mechanism, pharmacokinetics, and experimental evaluation of this compound as a prodrug.

Core Mechanism of Action: From Prodrug to Active Hormone

The fundamental mechanism of this compound is its role as a delivery system for estradiol. It is biologically inert itself and requires in vivo enzymatic conversion to exert its therapeutic effects.[6]

Enzymatic Hydrolysis

Upon administration, this compound is distributed throughout the body where it encounters non-specific esterase enzymes present in plasma, the liver, intestinal mucosa, and other tissues.[5] These enzymes catalyze the hydrolysis of the ester bond, cleaving the acetate moiety and liberating 17β-estradiol.

This conversion is remarkably efficient. In vitro studies using human serum have shown that this compound is hydrolyzed to estradiol with an astonishingly short half-life of approximately 28 to 59 seconds.[5] This rapid conversion is the primary reason why, following oral administration of an this compound tablet, the parent compound is typically not detectable in serum samples; it is hydrolyzed to estradiol almost immediately upon entering the bloodstream.[5]

Figure 1: Prodrug conversion and action pathway.

Downstream Pharmacodynamics

Once released, estradiol acts as an agonist for estrogen receptors (ER), primarily ERα and ERβ.[7][4] These receptors are located in the nuclei of target cells in various tissues, including the female reproductive organs, breasts, hypothalamus, pituitary, and bone.[7] The binding of estradiol to its receptor initiates a conformational change, leading to the receptor-ligand complex binding to specific DNA sequences known as estrogen response elements (EREs).[4] This interaction modulates the transcription of target genes, resulting in the synthesis of proteins that mediate the wide-ranging physiological effects of estrogen, such as the regulation of the menstrual cycle and maintenance of bone density.[4]

Pharmacokinetic Profile

The esterification of estradiol significantly alters its pharmacokinetic profile compared to unesterified estradiol, primarily by enhancing its bioavailability after oral administration.

Absorption and Bioavailability

While endogenous estradiol has very low oral bioavailability, the acetate ester improves absorption and provides a degree of protection against rapid first-pass metabolism.[7] Clinical studies have demonstrated that administration of this compound enhances the bioavailability of estradiol, as measured by the area under the curve (AUC), by approximately 19% compared to an equivalent dose of micronized estradiol.[5]

Key Pharmacokinetic Parameters

The use of this compound leads to a more pronounced peak concentration (Cmax) of estradiol. One study reported that the estradiol Cmax for an this compound tablet was more than double that of a micronized estradiol tablet (46.75 pg/mL vs. 22.72 pg/mL).[5] Despite this higher peak, the subsequent disposition and elimination of estradiol are not affected by its administration as a prodrug.[5] The apparent elimination half-life for estradiol following administration of this compound ranges from 21 to 26 hours.[5]

Data Presentation: Pharmacokinetic Comparison

The following table summarizes key pharmacokinetic parameters for estradiol following the oral administration of this compound compared to micronized estradiol, based on data from FDA clinical pharmacology reviews.[5]

| Parameter | Estradiol from this compound (1.152 mg EA) | Estradiol from Micronized E2 (1 mg Estrace®) |

| Cmax (pg/mL) | 46.75 | 22.72 |

| AUC (pg·h/mL) | Increased by ~19% | Baseline |

| Apparent t½ (hours) | 21 - 26 | Not specified, but disposition is similar |

| Detectable Prodrug in Serum | Not Detected | N/A |

| Hydrolysis t½ (in vitro) | ~28 seconds | N/A |

Data sourced from FDA review of Femtrace (NDA 21-633).[5] Cmax and AUC values represent baseline-adjusted measurements.

Experimental Protocols

The characterization of a prodrug like this compound relies on specific in vitro and in vivo experimental designs.

Protocol: In Vitro Hydrolysis Rate in Human Serum

Objective: To determine the rate of conversion of this compound to estradiol in a biologically relevant matrix.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and a series of calibration standards for both this compound and estradiol.

-

Incubation: Obtain fresh human serum. Warm the serum to 37°C in a water bath.

-

Initiation of Reaction: Spike the pre-warmed serum with the this compound stock solution to achieve a final concentration relevant to therapeutic doses.

-

Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 seconds), withdraw an aliquot of the serum mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins and stop all enzymatic activity.

-

Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Quantification: Analyze the supernatant for concentrations of both this compound and estradiol using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentration of this compound versus time. Fit the data to a first-order decay model to calculate the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k). A study following this methodology found the hydrolysis half-life to be approximately 28 seconds.[5]

Protocol: In Vivo Pharmacokinetic Study in an Ovariectomized Rat Model

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of estradiol following oral administration of this compound.

Methodology:

-

Animal Model: Use adult female Sprague-Dawley rats.[8] Perform ovariectomy (OVX) to eliminate endogenous estrogen production and establish a baseline. Allow for a recovery period of at least one week.[9][10]

-

Drug Administration: Administer a single dose of this compound orally via gavage. The vehicle is typically a suspension in a solution like 0.5% carboxymethylcellulose.

-

Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).[10]

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Extract estradiol from the plasma samples using a method like liquid-liquid extraction. Quantify the estradiol concentrations using a validated LC-MS/MS assay.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, clearance (CL/F), and terminal half-life (t½).

Figure 2: Workflow for a preclinical pharmacokinetic study.

Conclusion

This compound serves as a highly effective prodrug for 17β-estradiol. Its mechanism of action is straightforward: rapid and efficient enzymatic hydrolysis in vivo releases the active hormone. This strategy successfully overcomes the poor oral bioavailability of unesterified estradiol, leading to enhanced systemic exposure and a more pronounced peak concentration. The rapid conversion ensures that the therapeutic effects are attributable solely to the released estradiol, making it a reliable option for hormone replacement therapy. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and other steroidal prodrugs in drug development.

References

- 1. Estrogen Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Estrogen ester - Wikipedia [en.wikipedia.org]

- 7. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and effects of 17beta-estradiol and progesterone implants in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pan.olsztyn.pl [pan.olsztyn.pl]

In Vitro Hydrolysis of Estradiol Acetate to 17β-Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of estradiol acetate to its biologically active form, 17β-estradiol. This compound serves as a prodrug, and its efficient conversion is crucial for various research and pharmaceutical applications. This document details the enzymatic nature of this hydrolysis, presents quantitative data from literature, outlines experimental protocols for conducting and analyzing the conversion, and includes visualizations to illustrate key processes.

Introduction

This compound is an esterified form of 17β-estradiol, the primary female sex hormone. The acetate group enhances the compound's stability and lipophilicity, which can be advantageous for certain drug delivery formulations. However, for biological activity, the acetate group must be cleaved to release the free 17β-estradiol. This hydrolysis is efficiently catalyzed by esterase enzymes present in various biological tissues and fluids. In a laboratory setting, this conversion can be replicated in vitro using purified esterases or lipases.

This guide focuses on providing the necessary technical details for researchers to perform and validate the hydrolysis of this compound to 17β-estradiol for experimental purposes.

Enzymatic Hydrolysis of this compound

The conversion of this compound to 17β-estradiol is a hydrolysis reaction catalyzed by carboxylesterases. These enzymes are ubiquitous in the body, with high concentrations found in the liver, blood serum, and intestinal mucosa. In vitro studies have demonstrated that this conversion is rapid and follows first-order kinetics when conducted in biological matrices like human serum or blood.

For controlled in vitro experiments, commercially available esterases, such as porcine liver esterase (PLE), or lipases with broad substrate specificity, like those from Candida rugosa, can be employed. Lipases are known to catalyze the hydrolysis of various steroid esters.

Quantitative Data on Hydrolysis

The following tables summarize the quantitative data available in the literature regarding the in vitro hydrolysis of this compound.

Table 1: In Vitro Hydrolysis Kinetics of this compound in Human Blood and Serum

| Biological Matrix | Reaction Order | Mean Rate Constant (k) | Harmonic Mean Half-Life |

| Human Serum | First | - | 28 seconds |

| Human Blood | First | 0.71 min⁻¹ | 59 seconds |

Note: The apparent slower hydrolysis rate in blood compared to serum was potentially due to the presence of the anticoagulant lithium heparin, which can inhibit esterases.

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products.

Enzymatic Hydrolysis of this compound

This protocol is a generalized method based on the enzymatic hydrolysis of steroid esters and may require optimization for specific experimental needs.

Materials:

-

This compound

-

Porcine Liver Esterase (PLE) or Candida rugosa Lipase

-

Phosphate Buffer (0.1 M, pH 7.0-8.0) or Acetate Buffer (0.1 M, pH 5.0-6.0)

-

Methanol or Ethanol (for dissolving this compound)

-

Incubator or water bath

-

Reaction vials

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1-10 mg/mL.

-

Reaction Setup:

-

In a reaction vial, add the appropriate volume of phosphate or acetate buffer.

-

Add the this compound stock solution to the buffer to achieve the desired final substrate concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (typically <5%) to avoid denaturing the enzyme.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C for PLE or up to 55°C for Candida rugosa lipase).

-

-

Enzyme Addition:

-

Prepare a stock solution of the chosen enzyme (PLE or Candida rugosa lipase) in the same buffer used for the reaction.

-

Initiate the hydrolysis by adding the enzyme solution to the pre-warmed reaction mixture. The final enzyme concentration will need to be optimized, but a starting point of 10-100 units/mL is suggested.

-

-

Incubation: Incubate the reaction mixture at the chosen temperature with gentle agitation. The reaction time will depend on the enzyme and substrate concentrations and should be determined empirically by taking time-course samples (e.g., at 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: To stop the reaction, add an equal volume of a quenching solvent such as acetonitrile or methanol. This will precipitate the enzyme and halt its activity.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant can then be directly analyzed by HPLC, or further purified if necessary.

Analytical Method for Monitoring Hydrolysis

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying this compound and 17β-estradiol.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare standard solutions of both this compound and 17β-estradiol in the mobile phase at known concentrations (e.g., ranging from 1 to 100 µg/mL) to generate a calibration curve.

-

Sample Analysis: Inject the supernatant from the terminated hydrolysis reaction into the HPLC system.

-

Data Analysis: Identify and quantify the peaks for this compound and 17β-estradiol by comparing their retention times and peak areas to the standards. The percentage conversion can be calculated based on the disappearance of the this compound peak and the appearance of the 17β-estradiol peak.

Visualizations

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the in vitro hydrolysis of this compound.

Caption: Hydrolysis of this compound to 17β-Estradiol.

Solubility of Estradiol Acetate in DMSO and Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of estradiol acetate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and relevant biological context.

Introduction to this compound

This compound is a synthetic ester of the natural estrogen, 17β-estradiol. It functions as a prodrug, being rapidly hydrolyzed to estradiol in the body. This modification enhances its oral bioavailability and allows for more sustained release profiles in certain formulations. Understanding its solubility in common solvents is a critical first step in a wide range of in vitro and in vivo studies, from cell-based assays to the development of novel drug delivery systems.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and biological availability. The following table summarizes the available quantitative solubility data for this compound in DMSO and ethanol. For comparative purposes, data for the parent compound, 17β-estradiol, is also included.

| Compound | Solvent | Solubility | Molar Concentration (approx.) |

| β-Estradiol 17-Acetate | DMSO | 62 mg/mL [1] | 197.18 mM [1] |

| 100 mg/mL | |||

| β-Estradiol 17-Acetate | Ethanol | 50 mg/mL | |

| 17β-Estradiol | DMSO | ~20 mg/mL[2][3] | ~73.4 mM |

| 17β-Estradiol | Ethanol | ~2.5 mg/mL[2][3] - 35.7 mg/mL | ~9.2 mM - 131.1 mM |

Note: The molecular weight of β-Estradiol 17-Acetate is 314.42 g/mol , and the molecular weight of 17β-Estradiol is 272.38 g/mol .

Experimental Protocol: Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

β-Estradiol 17-Acetate (solid powder, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol (200 proof, absolute), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker with temperature control

-

Microcentrifuge

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials. The excess is crucial to ensure saturation.

-

Add a precise volume of the desired solvent (DMSO or ethanol) to each vial.

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates.

-

-

HPLC Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase for reversed-phase HPLC. A common mobile phase for estradiol and its esters is a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Biological Relevance: Estradiol Signaling Pathways

As a prodrug of estradiol, this compound exerts its biological effects through the same signaling pathways as its parent compound. Estradiol's actions are primarily mediated by two types of estrogen receptors (ERs): nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors (mERs). These receptors initiate two distinct signaling pathways: the genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the regulation of gene expression.

Caption: Genomic signaling pathway of estradiol.

In this pathway, estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated ER dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the transcriptional machinery, ultimately leading to the synthesis of new proteins that mediate the physiological effects of estrogen.

Non-Genomic Signaling Pathway

The non-genomic pathway involves rapid, non-transcriptional effects initiated at the cell membrane.

Caption: Non-genomic signaling pathway of estradiol.

This pathway is initiated by the binding of estradiol to mERs located on the plasma membrane. This interaction rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and leads to the generation of second messengers like calcium ions (Ca²⁺) and cyclic AMP (cAMP). These signaling events can modulate the activity of various proteins and ion channels, resulting in rapid cellular responses that are independent of gene transcription.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and ethanol, offering quantitative data and a detailed experimental protocol for its determination. A thorough understanding of solubility is paramount for the successful design and execution of preclinical and formulation studies. Furthermore, the elucidation of the genomic and non-genomic signaling pathways of estradiol, the active metabolite of this compound, provides a crucial framework for interpreting its biological effects. This guide serves as a foundational resource for researchers and professionals working with this important estrogenic compound.

References

Estradiol acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Estradiol Acetate, a synthetic ester of the natural estrogen, estradiol. The document details its chemical properties, pharmacokinetics, and pharmacodynamics, with a focus on data relevant to research and development. Experimental protocols and signaling pathways are presented to facilitate its application in a laboratory setting.

Core Chemical and Physical Properties

This compound, a white to off-white crystalline powder, is a derivative of estradiol designed to enhance its lipophilicity and stability.[1] This modification allows for varied routes of administration and prolonged action compared to its parent compound.[1]

| Property | Value | References |

| CAS Number | 4245-41-4 | [1][2][3][4] |

| Molecular Formula | C20H26O3 | [1][2][3] |

| Molecular Weight | 314.42 g/mol | [3][5][6] |

| Synonyms | Estradiol 3-acetate, 17β-Estradiol 3-acetate, Estra-1,3,5(10)-triene-3,17β-diol 3-acetate | [1][3] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| LogP (Octanol/Water) | 4.2 | [7] |

Pharmacodynamics: Mechanism of Action

This compound functions as a prodrug of estradiol.[7] Upon administration, it is metabolized to estradiol, which then exerts its physiological effects. Estradiol is the most potent endogenous estrogen and acts primarily by binding to and activating two estrogen receptor (ER) subtypes: ERα and ERβ.[4] These receptors are located in various tissues, including the uterus, breasts, ovaries, bone, and brain.[4]

The binding of estradiol to its receptors initiates a cascade of molecular events. The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to the diverse physiological and pharmacological effects of estrogens.

Experimental Protocols

The following outlines a general workflow for studying the effects of this compound on gene expression in a cell culture model.

3.1. Cell Culture and Treatment

-

Cell Line: Select a relevant cell line expressing estrogen receptors (e.g., MCF-7 breast cancer cells).

-

Culture Conditions: Maintain cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours prior to the experiment to reduce background estrogenic activity.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

3.2. RNA Isolation and Quantitative PCR (qPCR)

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes known to be regulated by estrogen (e.g., pS2/TFF1) and a housekeeping gene for normalization (e.g., GAPDH).

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development contexts:

-

Hormone Replacement Therapy (HRT) Research: As a stable and long-acting form of estradiol, it is used in preclinical models to study the effects of estrogen replacement on various physiological and pathological conditions, such as osteoporosis and menopausal symptoms.

-

Endocrinology Studies: It is employed to investigate the complex roles of estrogen in the regulation of the menstrual cycle, reproductive function, and other endocrine pathways.

-

Oncology Research: Given the role of estrogen in hormone-sensitive cancers, this compound is used in cancer cell line and animal models to study the mechanisms of tumor growth and to evaluate the efficacy of anti-estrogenic therapies.

-

Drug Delivery Systems: Its chemical properties make it a candidate for incorporation into novel drug delivery systems, such as transdermal patches and long-acting injectables, for sustained hormone release.[1]

This technical guide provides a foundational understanding of this compound for scientific professionals. Further in-depth investigation into specific experimental applications and safety profiles is recommended for any new research or development endeavors.

References

- 1. CAS 4245-41-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS No- 4245-41-4 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-雌二醇 17-醋酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Development of Estradiol Acetate for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol acetate, a synthetic ester of the natural estrogen 17β-estradiol, has become a valuable tool in endocrine research. As a more stable and orally bioavailable prodrug of estradiol, it provides a reliable method for studying the multifaceted roles of estrogen in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental applications of this compound in a research setting. It includes detailed experimental protocols, quantitative data on receptor binding and pharmacokinetics, and visualizations of its synthesis and signaling pathways to facilitate its effective use in the laboratory.

Introduction: A Historical Perspective on Estrogen Research and the Advent of Estradiol Esters

The journey into understanding the profound effects of estrogen began in the late 19th and early 20th centuries with initial observations of the physiological changes associated with ovarian function. The term "estrogen" was coined in 1906, derived from the Greek words "oistros" (mad desire) and "gennan" (to produce), reflecting its role in inducing estrus.[1] The isolation of estrone in 1929 by independent teams led by Edward Doisy and Adolf Butenandt marked a pivotal moment in endocrinology.[2] This was followed by the discovery of estriol and, finally, the most potent endogenous estrogen, 17β-estradiol, in 1933.[2]

Early research and therapeutic applications were hampered by the poor oral bioavailability of natural estrogens due to extensive first-pass metabolism in the liver. This challenge spurred the development of synthetic and modified estrogens. The esterification of estradiol at the C3 or C17β position was a key strategy to enhance its stability and lipophilicity, thereby improving its absorption and prolonging its duration of action. Estradiol benzoate was one of the first commercially successful esters, introduced in 1933.[3] Over the following decades, a variety of other esters were synthesized, including estradiol valerate and estradiol cypionate.

This compound, specifically the 3-acetate ester, emerged as a significant compound for both clinical and research applications. Its development was part of the broader effort to create reliable and effective estrogen formulations. While its clinical use in hormone replacement therapy is well-documented, its adoption in research has been driven by the need for a consistent and reproducible method of administering estradiol in experimental models. This compound was first approved for medical use in a vaginal ring formulation in the United Kingdom in 2001 and as an oral preparation in the United States in 2004.[4]

Physicochemical and Pharmacokinetic Properties

This compound is a synthetic estrane steroid. Following administration, it is rapidly and extensively hydrolyzed by esterases in the plasma and liver to yield 17β-estradiol, the active compound, and acetic acid. This conversion is so efficient that systemic exposure to this compound itself is minimal.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₆O₃ | [4] |

| Molar Mass | 314.42 g/mol | [4] |

| Hydrolysis Half-life in Human Blood (in vitro) | ~59 seconds | |

| Bioavailability Enhancement (vs. micronized estradiol) | ~19% increase in AUC | |

| Protein Binding (of Estradiol) | ~98% (60% to albumin, 38% to SHBG) | |

| Apparent Elimination Half-life (of Estradiol) | 13–20 hours (oral administration) |

Mechanism of Action: A Prodrug Approach to Estrogen Receptor Activation

This compound functions as a prodrug, delivering the biologically active 17β-estradiol to target tissues. Estradiol exerts its effects by binding to two principal estrogen receptor (ER) subtypes: ERα and ERβ. These receptors are ligand-activated transcription factors that modulate gene expression.

The primary mechanism of action is genomic, where the estradiol-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Additionally, non-genomic pathways involving membrane-associated estrogen receptors (mERs) can elicit rapid cellular responses.

Data Presentation: Estrogen Receptor Binding Affinity

The binding affinity of 17β-estradiol (the active metabolite of this compound) to its receptors is a critical determinant of its biological activity.

| Ligand | Receptor | Binding Affinity (Kd) | Reference(s) |

| 17β-Estradiol | Human ERα (ER66 isoform) | 68.81 pM | [5] |

| 17β-Estradiol | Human ERα (ER46 isoform) | 60.72 pM | [5] |

| 17β-Estradiol | Human ERβ | Not explicitly found, but binds with high affinity |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key in-vitro assays.

Synthesis of Estradiol 3-Acetate

This protocol describes the selective acetylation of the 3-hydroxyl group of 17β-estradiol.

Materials:

-

17β-estradiol

-

Anhydrous pyridine

-

Acetic anhydride

-

Chloroform

-

0.5 N Hydrochloric acid

-

Sodium sulfate

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Dissolve 17β-estradiol in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a molar equivalent of acetic anhydride to the stirred solution. The reaction is typically rapid.

-

Allow the reaction to proceed for 1-2 hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add the reaction mixture to ice-water to precipitate the product.

-

Extract the aqueous mixture with chloroform.

-

Wash the combined organic extracts with 0.5 N hydrochloric acid to remove pyridine, followed by washing with water until the aqueous layer is neutral.

-

Dry the chloroform solution over anhydrous sodium sulfate.

-

Filter the solution and remove the chloroform under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to yield pure estradiol 3-acetate.

In-Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of estrogen-responsive cells (e.g., MCF-7 breast cancer cells).

Materials:

-

Estrogen-responsive cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phenol red-free cell culture medium supplemented with charcoal-stripped serum

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to adhere overnight.

-

Wash the cells with PBS and replace the medium with phenol red-free medium containing charcoal-stripped serum. Incubate for 24-48 hours to deprive the cells of exogenous estrogens.

-

Prepare serial dilutions of this compound in the phenol red-free medium.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate on a shaker for 15-30 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol describes a method to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.[6][7][8][9][10]

Materials:

-

Source of estrogen receptor (e.g., rat uterine cytosol or recombinant human ERα/ERβ)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve and non-specific binding)

-

Test compound (e.g., this compound, though typically the active metabolite, estradiol, is tested)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare a dilution series of the unlabeled 17β-estradiol and the test compound.

-

In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM), and varying concentrations of either the unlabeled 17β-estradiol or the test compound.

-

For determining non-specific binding, use a high concentration (e.g., 100-fold excess) of unlabeled 17β-estradiol.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Gene Expression

This protocol outlines the steps to measure changes in the expression of estrogen-responsive genes (e.g., pS2/TFF1, PR) following treatment with this compound.[11][12][13][14][15]

Materials:

-

Estrogen-responsive cells

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Culture and treat cells with this compound as described in the cell proliferation assay protocol.

-

At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.

Visualizations

Synthesis of Estradiol 3-Acetate

Caption: Synthesis of Estradiol 3-Acetate from 17β-Estradiol.

Experimental Workflow for In-Vitro Cell Proliferation Assay

Caption: Workflow for MTT Cell Proliferation Assay.

Signaling Pathway of this compound

Caption: Genomic Signaling Pathway of this compound.

Conclusion

This compound serves as a cornerstone compound in estrogen research, offering a reliable and effective means to study the myriad effects of estradiol in a controlled laboratory setting. Its utility as a prodrug simplifies experimental design and enhances the reproducibility of in-vivo and in-vitro studies. This guide provides the essential technical information and protocols for researchers to effectively incorporate this compound into their studies of estrogen signaling in health and disease. As research continues to unravel the complexities of estrogen action, this compound will undoubtedly remain a critical tool for scientific discovery.

References

- 1. The History of Estrogen - February 2016 - menoPAUSE Blog - Gynecology - Department of Obstetrics & Gynecology - University of Rochester Medical Center [urmc.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. epa.gov [epa.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. epa.gov [epa.gov]

- 11. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 12. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gene-quantification.de [gene-quantification.de]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Estradiol Acetate Protocol for In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol acetate is a synthetic ester of 17β-estradiol, the primary female sex hormone. As a prodrug, it is hydrolyzed in vitro and in vivo to 17β-estradiol, which then exerts its biological effects through binding to estrogen receptors (ERα and ERβ). In the field of in vitro cell culture, this compound serves as a crucial tool for investigating the roles of estrogen signaling in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on cancer cell lines such as MCF-7 (breast cancer) and Ishikawa (endometrial cancer), as well as other relevant cell types.

Mechanism of Action

Upon entering the cell, this compound is metabolized into 17β-estradiol. This active form then binds to estrogen receptors, which are ligand-activated transcription factors. This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex subsequently binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is referred to as the genomic signaling pathway. Additionally, estradiol can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, activating various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of estradiol and its derivatives in different cell lines.

Table 1: Effects of Estradiol on Cell Proliferation and Viability

| Cell Line | Compound | Concentration Range | Treatment Duration | Effect on Proliferation/Viability |

| MCF-7 (Breast Cancer) | 17β-Estradiol | 0.001 - 1 µM | 12 hours | Statistically significant increase in cell viability.[1] |

| MCF-7 (Breast Cancer) | 17β-Estradiol | 10⁻¹⁰ M | - | Inhibition of estradiol-induced growth with medroxyprogesterone acetate.[2] |

| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 1 pM - 100 nM | 48 hours | No significant change in cell viability.[3] |

| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 10⁻⁹ - 10⁻⁸ M | 72 hours | Significant increase in proliferation.[4] |

| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 1 µM | 24 - 48 hours | Increased cell viability (peaking at 1 µM).[1] |

| hBMECs (Endothelial) | β-Estradiol 17-acetate | 10 nM | - | Essential for adhesion and proliferation.[5] |

Table 2: Estradiol-Mediated Regulation of Gene and Protein Expression

| Cell Line | Compound | Concentration | Target Gene/Protein | Regulation |

| Ovine Uterine Cells | Estradiol | Not specified | Progesterone Receptor (PR) | Upregulation[6] |

| MCF-7 (Breast Cancer) | 17β-Estradiol | 10 nM | PI3K (p85) | Upregulation[7] |

| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 1 µM | p-Akt | Upregulation[8] |

| Ishikawa (Endometrial Cancer) | Estradiol | 10 nM (12h) | Progesterone Receptor (PR) | Upregulation[9] |

| Human Macrophages | Estradiol | 10⁻⁷ M (72h) | ERα | Upregulation |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (Molecular Weight: 314.42 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, phenol red-free cell culture medium

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out 3.14 mg of this compound powder.

-

Dissolve the powder in 1 mL of DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions in sterile, phenol red-free cell culture medium to obtain the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM).

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity. Always prepare a vehicle control with the same final concentration of DMSO.

-

General Cell Culture and Hormone Deprivation Protocol

Materials:

-

Estrogen-responsive cells (e.g., MCF-7, Ishikawa)

-

Complete growth medium (with serum)

-

Phenol red-free growth medium

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Cell Seeding:

-

Culture cells in complete growth medium until they reach 70-80% confluency.

-

Harvest the cells using trypsin-EDTA and seed them into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) at the desired density.

-

Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Hormone Deprivation:

-

After 24 hours, aspirate the complete growth medium.

-

Wash the cells twice with sterile PBS.

-